

Application Note: UPLC-MS/MS Assay for Dabigatran using Dabigatran-13C-d3

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Compound of Interest

Compound Name: Dabigatran-13C-d3

Cat. No.: B15556129

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Introduction

Dabigatran is a potent, direct thrombin inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1][2] Accurate and precise quantification of Dabigatran in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[3] This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Dabigatran in human plasma. The use of a stable isotope-labeled internal standard, **Dabigatran-13C-d3**, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing.[2][4]

Principle

This method employs a simple protein precipitation step for sample preparation.[5] The chromatographic separation is achieved on a reversed-phase UPLC column followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.[5][6][7] Quantification is based on the ratio of the peak area of Dabigatran to that of the internal standard, **Dabigatran-13C-d3**. [8]

Experimental Protocols

1. Materials and Reagents

- Dabigatran reference standard

- **Dabigatran-13C-d3** internal standard (IS)
- Methanol (LC-MS grade)[5][9]
- Acetonitrile (LC-MS grade)[3][7]
- Formic acid (LC-MS grade)[3][5]
- Ammonium formate[7]
- Ultrapure water
- Human plasma (K2-EDTA)

2. Stock and Working Solutions Preparation

- Dabigatran Stock Solution (1 mg/mL): Accurately weigh and dissolve Dabigatran reference standard in methanol.
- **Dabigatran-13C-d3** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Dabigatran-13C-d3** in methanol.[8]
- Dabigatran Working Solutions: Prepare a series of working standard solutions by serially diluting the Dabigatran stock solution with a methanol:water (50:50, v/v) mixture to prepare calibration standards.[8]
- Internal Standard Working Solution (50 ng/mL): Dilute the **Dabigatran-13C-d3** stock solution in methanol:water (50:50, v/v).[3]

3. Sample Preparation (Protein Precipitation)

- To 100 µL of plasma sample (blank, calibration standard, quality control, or unknown), add 20 µL of the 50 ng/mL **Dabigatran-13C-d3** internal standard working solution.[3]
- Vortex the mixture for 10 seconds.[3]
- Add 300 µL of acetonitrile to precipitate proteins.[3][10]

- Vortex vigorously for 1 minute.[\[10\]](#)
- Centrifuge at 10,000 x g for 10 minutes at 4°C.[\[3\]](#)
- Transfer the supernatant to a clean tube or a 96-well plate.[\[3\]](#)
- Inject an aliquot of the supernatant into the UPLC-MS/MS system. For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in 100 µL of the initial mobile phase.[\[3\]](#)

4. UPLC-MS/MS Conditions

- UPLC System: Waters ACQUITY UPLC or equivalent
- Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[\[4\]](#)[\[6\]](#)
- Column Temperature: 40°C[\[3\]](#)
- Mobile Phase A: 0.1% Formic acid in water[\[3\]](#)[\[10\]](#)
- Mobile Phase B: 0.1% Formic acid in acetonitrile[\[3\]](#)[\[10\]](#)
- Flow Rate: 0.4 mL/min[\[3\]](#)[\[10\]](#)
- Injection Volume: 5 µL[\[3\]](#)[\[10\]](#)
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	5
1.5	95
2.0	95
2.1	5
3.0	5

- Mass Spectrometer: Triple quadrupole mass spectrometer[10]
- Ionization Mode: Positive Electrospray Ionization (ESI+)[6][10]
- Scan Type: Multiple Reaction Monitoring (MRM)[6][10]

Data Presentation

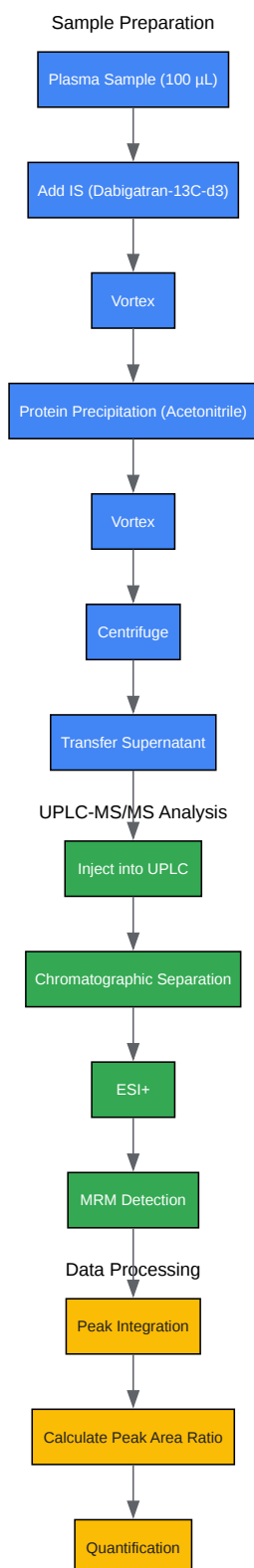
Table 1: Mass Spectrometer MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Dabigatran	472.2	289.1
Dabigatran-13C-d3	475.3	292.2

Table 2: Method Validation Parameters

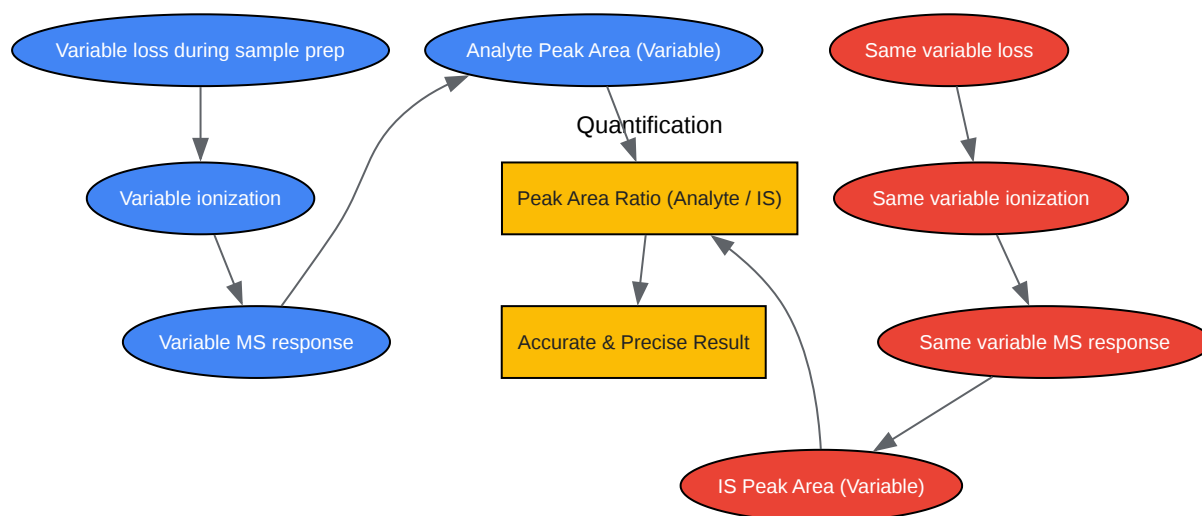
Parameter	Result
Linearity Range	1 - 500 ng/mL[2]
Correlation Coefficient (r ²)	> 0.99[4]
Lower Limit of Quantification (LLOQ)	1 ng/mL[2]
Intra-day Precision (%CV)	< 5.6%[4]
Inter-day Precision (%CV)	< 3.9%[4]
Accuracy (%)	89.8 - 104.4%[4]
Mean Recovery (%)	> 85%

Visualizations



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Caption: Experimental workflow for Dabigatran quantification.



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Caption: Principle of internal standard-based quantification.

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References

- 1. actascientific.com [actascientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. endotell.ch [endotell.ch]
- 8. benchchem.com [benchchem.com]
- 9. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
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